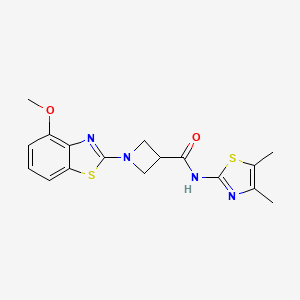
N-(4,5-dimethyl-1,3-thiazol-2-yl)-1-(4-methoxy-1,3-benzothiazol-2-yl)azetidine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4,5-dimethyl-1,3-thiazol-2-yl)-1-(4-methoxy-1,3-benzothiazol-2-yl)azetidine-3-carboxamide is a useful research compound. Its molecular formula is C17H18N4O2S2 and its molecular weight is 374.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(4,5-dimethyl-1,3-thiazol-2-yl)-1-(4-methoxy-1,3-benzothiazol-2-yl)azetidine-3-carboxamide is a compound of interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a thiazole ring and a benzothiazole moiety. Its chemical formula can be summarized as follows:
- Molecular Formula : C₁₄H₁₅N₃O₂S₂
- Molecular Weight : 325.42 g/mol
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study demonstrated that benzothiazole derivatives possess broad-spectrum antibacterial and antifungal activities, with minimum inhibitory concentrations (MICs) ranging from 100 to 250 µg/mL against various pathogens .
Antitubercular Activity
Recent studies have focused on the antitubercular potential of thiazole and benzothiazole derivatives. For instance, compounds derived from similar structures have shown promising activity against Mycobacterium tuberculosis. In one study, certain derivatives exhibited IC50 values ranging from 1.35 to 2.18 µM, indicating potent anti-tubercular activity .
Antitumor Activity
The compound's structural components may also contribute to its antitumor effects. Studies on related thiazole derivatives have reported significant cytotoxicity against various cancer cell lines, with IC50 values indicating effective inhibition of tumor growth . For instance, one derivative showed a GI50 value of 25.1 µM against non-small cell lung cancer cells .
The proposed mechanisms of action for compounds in this class include:
- Inhibition of Enzymatic Activity : Compounds may inhibit key enzymes involved in bacterial cell wall synthesis or DNA replication.
- Interference with Cellular Processes : Some derivatives disrupt cellular processes in cancer cells, leading to apoptosis.
Case Study 1: Antitubercular Efficacy
A recent study synthesized a series of substituted benzothiazole derivatives and evaluated their anti-tubercular activity. The most active compounds were identified with IC90 values indicating strong efficacy against Mycobacterium tuberculosis . The structure-activity relationship (SAR) analysis revealed that modifications at specific positions significantly enhanced biological activity.
Case Study 2: Antitumor Properties
Another study focused on the antitumor activity of thiazole-based compounds. The results indicated that several derivatives exhibited selective cytotoxicity against various cancer cell lines, with some compounds achieving low micromolar IC50 values . The findings suggest that these compounds could serve as lead candidates for further development in cancer therapeutics.
特性
IUPAC Name |
N-(4,5-dimethyl-1,3-thiazol-2-yl)-1-(4-methoxy-1,3-benzothiazol-2-yl)azetidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2S2/c1-9-10(2)24-16(18-9)20-15(22)11-7-21(8-11)17-19-14-12(23-3)5-4-6-13(14)25-17/h4-6,11H,7-8H2,1-3H3,(H,18,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOMIJYGGXIURNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2CN(C2)C3=NC4=C(C=CC=C4S3)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














